molecular formula C17H21ClN4O2 B7516786 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No. B7516786
M. Wt: 348.8 g/mol
InChI Key: ABQLAPVDSDJJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TACP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). TACP has been widely studied for its potential therapeutic applications due to its anti-inflammatory and analgesic properties.

Mechanism of Action

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide selectively inhibits COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body.
Biochemical and Physiological Effects:
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide also reduces pain by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to reduce fever by inhibiting the production of prostaglandins that regulate body temperature.

Advantages and Limitations for Lab Experiments

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been shown to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One of the potential applications of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is in the treatment of inflammatory bowel disease (IBD). 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to reduce inflammation in the colon, which makes it a potential candidate for the treatment of IBD. Another potential application of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is in the treatment of cancer. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs. Further studies are needed to explore the potential applications of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in various disease conditions.

Synthesis Methods

The synthesis of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves the reaction of 4-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate compound 4-chloro-N-(1,3,5-trimethylpyrazol-4-yl)aniline. The intermediate is then reacted with acetic anhydride and propionic anhydride to form the final product, 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide.

Scientific Research Applications

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and pain. 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, colitis, and asthma.

properties

IUPAC Name

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-10-17(11(2)22(4)21-10)20-16(24)9-15(19-12(3)23)13-5-7-14(18)8-6-13/h5-8,15H,9H2,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLAPVDSDJJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

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